molecular formula C11H7FN4S B2640995 6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol CAS No. 1225716-08-4

6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol

Cat. No. B2640995
CAS RN: 1225716-08-4
M. Wt: 246.26
InChI Key: IZSHXBULQMGGKG-UHFFFAOYSA-N
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Description

The compound “6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol” belongs to the class of organic compounds known as triazolopyridazines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyridazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyridazine core, substituted at position 6 by a 4-fluorophenyl group and at position 3 by a thiol group .

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Triazolopyridazines have been studied for various biological activities, but without specific data, it’s difficult to predict the exact mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical, chemical, and biological properties . Proper handling and disposal procedures should be followed when working with this compound.

properties

IUPAC Name

6-(4-fluorophenyl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4S/c12-8-3-1-7(2-4-8)9-5-6-10-13-14-11(17)16(10)15-9/h1-6H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSHXBULQMGGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=NNC3=S)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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